molecular formula C12H14N6O2 B14971860 N4-Methyl-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

N4-Methyl-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B14971860
M. Wt: 274.28 g/mol
InChI Key: ZLFUDVYCWFESNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-Methyl-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine is a pyrimidine derivative known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a nitro group and multiple methyl groups attached to a pyrimidine ring.

Preparation Methods

The synthesis of N4-Methyl-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

N4-Methyl-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The methyl and phenyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include strong acids, bases, and reducing agents.

Scientific Research Applications

N4-Methyl-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-Methyl-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

N4-Methyl-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine can be compared with other pyrimidine derivatives such as:

    N4-Methyl-N2-(4-methylphenyl)-5-nitropyrimidine-2,4-diamine: Similar structure but lacks one amine group.

    N4-Methyl-N2,N4-bis(2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-2,4-diamine: Contains additional phenyl groups and a different ring structure. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H14N6O2

Molecular Weight

274.28 g/mol

IUPAC Name

4-N-methyl-2-N-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C12H14N6O2/c1-7-3-5-8(6-4-7)15-12-16-10(13)9(18(19)20)11(14-2)17-12/h3-6H,1-2H3,(H4,13,14,15,16,17)

InChI Key

ZLFUDVYCWFESNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NC)[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.